1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one is a compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one involves several steps. One common method includes the condensation of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to form the desired pyrimidin-2-one structure. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nickel chloride, sodium borohydride, and hydrogen chloride in ethyl acetate solution . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability .
Comparison with Similar Compounds
Similar compounds include:
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Shares the trifluoromethyl and chloro groups but differs in the functional groups attached to the pyridine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another compound with similar structural features but different biological activities.
The uniqueness of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1,2-dihydropyrimidin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F6N5O/c17-9-3-7(15(19,20)21)5-25-12(9)27-11-1-2-29(14(30)28-11)13-10(18)4-8(6-26-13)16(22,23)24/h1-6H,(H,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBFQBLXGUSBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F6N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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